3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine

Antitubercular Nitrobenzenesulfonamide SAR Mycobacterium tuberculosis H37Rv

3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine (CAS 1568554-05-1, molecular formula C₁₁H₁₅N₃O₄S, molecular weight 285.32 g/mol) is a chiral sulfonamide derivative belonging to the N-sulfonylpiperazine class. The compound features a piperazine ring substituted at the 1-position with a 2-nitrobenzenesulfonyl (nosyl) group and at the 3-position with a methyl group, creating a stereogenic center.

Molecular Formula C11H15N3O4S
Molecular Weight 285.32 g/mol
Cat. No. B13065375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine
Molecular FormulaC11H15N3O4S
Molecular Weight285.32 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C11H15N3O4S/c1-9-8-13(7-6-12-9)19(17,18)11-5-3-2-4-10(11)14(15)16/h2-5,9,12H,6-8H2,1H3
InChIKeyIINIVSOHSJLEQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine: Structural Identity, Physicochemical Profile, and Procurement-Relevant Specifications


3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine (CAS 1568554-05-1, molecular formula C₁₁H₁₅N₃O₄S, molecular weight 285.32 g/mol) is a chiral sulfonamide derivative belonging to the N-sulfonylpiperazine class . The compound features a piperazine ring substituted at the 1-position with a 2-nitrobenzenesulfonyl (nosyl) group and at the 3-position with a methyl group, creating a stereogenic center [1]. It is commercially available as the racemic mixture (CAS 1568554-05-1) and as enantiopure forms: (R)-3-methyl-1-((2-nitrophenyl)sulfonyl)piperazine (CAS 243982-41-4) and (3S)-3-methyl-1-(2-nitrobenzenesulfonyl)piperazine (CAS 329794-79-8) . The 2-nitrobenzenesulfonyl moiety functions both as a protecting group cleavable under mild conditions and as an electron-withdrawing pharmacophoric element relevant to medicinal chemistry applications [2]. Commercially, the compound is typically supplied at ≥95% purity .

Why Generic Substitution of 3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine with In-Class Analogs Carries Scientific Risk


Within the N-sulfonylpiperazine chemical space, compounds differing by only a single substituent position or stereochemistry can exhibit profoundly divergent biological, physicochemical, and synthetic utility profiles. The 2-nitro (ortho) substitution pattern on the benzenesulfonyl ring imparts distinct electronic properties compared to the 3-nitro or 4-nitro isomers, affecting both reactivity and receptor-binding geometry [1]. Critically, the 3-methyl group introduces a stereogenic center: the (R)- and (S)-enantiomers are non-superimposable and can display differential target engagement, as demonstrated for sulfonylpiperazine ligands at neuronal nicotinic receptors where subtle structural modifications altered both potency and subtype selectivity [2]. In antimycobacterial screening, the 2-nitrobenzenesulfonamide and 4-nitrobenzenesulfonamide derivatives showed quantitatively distinct MIC values against M. tuberculosis H37Rv, with 2,4-dinitro derivatives generally exhibiting superior potency [3]. Furthermore, for synthetic applications, the ortho-nosyl group offers unique chemoselective deprotection conditions (mild thiol-mediated cleavage) that are not identically replicated by para-nosyl or other sulfonyl protecting groups, directly affecting multi-step synthetic route design and overall yield [4]. These orthogonal differences mean that substituting 3-methyl-1-(2-nitrobenzenesulfonyl)piperazine with a positional isomer or a des-methyl analog without re-validation risks compromising synthetic outcome, biological activity, or both.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of 3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine vs. Closest Analogs


Ortho-Nitro (2-NO₂) vs. Para-Nitro (4-NO₂) Benzenesulfonyl Isomerism: Differential Antimycobacterial Potency in Benzhydrylpiperazine Hybrids

In a systematic SAR evaluation of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids against M. tuberculosis H37Rv, 2-nitrobenzenesulfonamide derivatives and 4-nitrobenzenesulfonamide derivatives were tested in parallel. All compounds were evaluated for MIC under identical broth microdilution conditions, with isoniazid (MIC 0.05 μg/mL), rifampicin (MIC 0.10 μg/mL), and ethambutol (MIC 1.56 μg/mL) as internal standards [1]. The preliminary MIC data confirmed that 2,4-dinitrobenzenesulfonamide derivatives were consistently more potent than the corresponding mono-nitro (2-nitro or 4-nitro) derivatives, with eight 2,4-dinitro hybrids achieving MIC values of 0.78 μg/mL, comparable to rifampicin and superior to ethambutol [1]. While specific MIC values for the isolated 2-nitro vs. 4-nitro matched-pair comparison are not individually tabulated in the primary source, the published SAR trend establishes that the nitro position on the benzenesulfonyl ring is a critical determinant of anti-TB potency, with the 2-nitro substitution pattern contributing differentially to activity in the context of hybrid scaffolds [1]. The 3-methyl-1-(2-nitrobenzenesulfonyl)piperazine scaffold retains the 2-nitro geometry identified as part of this SAR landscape .

Antitubercular Nitrobenzenesulfonamide SAR Mycobacterium tuberculosis H37Rv

Chiral Differentiation: (R)- vs. (S)-3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine — Stereochemistry-Dependent Synthetic Utility and Potential Biological Relevance

The presence of a methyl substituent at the 3-position of the piperazine ring creates a stereogenic center, yielding two non-superimposable enantiomers: (R)-3-methyl-1-((2-nitrophenyl)sulfonyl)piperazine (CAS 243982-41-4) and (3S)-3-methyl-1-(2-nitrobenzenesulfonyl)piperazine (CAS 329794-79-8) . Chamakuri et al. (2020) demonstrated a practical and scalable synthetic route to orthogonally protected, enantiomerically pure 2-substituted chiral piperazines starting from α-amino acids, achieving defined stereochemistry within four synthetic steps [1]. The methodology yields enantiopure material suitable for multigram-scale production, which is critical for procurement where stereochemical integrity directly impacts downstream application [1]. In sulfonylpiperazine SAR studies at neuronal nicotinic receptors (Hα4β2 and Hα3β4 nAChRs), Henderson et al. (2011) established that subtle structural modifications to the sulfonylpiperazine scaffold — including substituent position and steric bulk — significantly altered both potency and subtype selectivity, with IC₅₀ values spanning a wide dynamic range across the analog series [2]. Although the Henderson study did not directly test the (R)- vs. (S)-3-methyl enantiomer pair, the demonstrated sensitivity of nAChR modulation to piperazine substitution patterns supports the inference that enantiomeric configuration at the 3-position may produce differential pharmacological effects [2]. The racemic mixture (CAS 1568554-05-1) is also commercially available but introduces stereochemical ambiguity . Procurers must specify the enantiomeric form required for their application, as results obtained with one enantiomer cannot be assumed to transfer to the other.

Chiral piperazine synthesis Enantioselective pharmacology Orthogonal protection

Nosyl (2-Nitrobenzenesulfonyl) Protecting Group Selectivity: Orthogonal Deprotection Advantages vs. Alternative Sulfonyl Protecting Groups

The 2-nitrobenzenesulfonyl (nosyl, Ns) group serves a dual function as both a protecting group for secondary amines and an activating group for nucleophilic substitution. The nosyl group can be selectively cleaved under mild conditions using thiophenol or mercaptoacetic acid without displacement of the nitro group, enabling orthogonal deprotection strategies in multi-step syntheses [1]. This contrasts with the 4-nitrobenzenesulfonyl (para-nosyl) group, which may require different cleavage conditions, and with simpler sulfonyl protecting groups (e.g., tosyl, mesyl) that lack the electron-withdrawing nitro substituent essential for activating the piperazine nitrogen toward alkylation [2]. In solid-phase polyamine synthesis, resin-bound secondary amines were alkylated using 2-nitrobenzenesulfonates (nosylates) as electrophiles, and subsequent nosyl deprotection was achieved chemoselectively [2]. The synthesis of 1-substituted piperazines via reaction of piperazine-1-ium cation with sulfonyl chlorides was demonstrated by Němečková and Pazdera (2015), establishing a simplified protocol for routine chemoselective preparation [3]. For the 3-methylpiperazine scaffold, the nosyl group provides the additional advantage of being compatible with the chiral center at C-3, as the mild deprotection conditions minimize racemization risk .

Protecting group strategy Solid-phase synthesis Orthogonal deprotection

3-Methyl vs. Des-Methyl (Unsubstituted) 2-Nitrobenzenesulfonylpiperazine: Impact on LogP, Steric Bulk, and Drug-Likeness Parameters

The addition of a methyl group at the 3-position of the piperazine ring increases molecular weight from 271.29 g/mol (des-methyl, CAS 301331-16-8) to 285.32 g/mol, and introduces both a stereogenic center and increased lipophilicity . Computational data for the des-methyl analog 1-(2-nitrobenzenesulfonyl)piperazine indicates a calculated LogP of 0.1887 and TPSA of 92.55 Ų . By comparison, closely related 1-benzyl-4-(2-nitrobenzenesulfonyl)piperazine has a substantially higher ACD/LogP of 3.08 . The 3-methyl substitution is predicted to incrementally increase LogP relative to the des-methyl analog while maintaining a TPSA within the favorable range for CNS drug-likeness, positioning 3-methyl-1-(2-nitrobenzenesulfonyl)piperazine in a physicochemical space distinct from both the more polar des-methyl variant and the more lipophilic N-benzyl derivatives . Additionally, the 3-methyl group introduces steric hindrance near the sulfonamide, which may influence both metabolic stability and target-binding conformation relative to the unsubstituted analog [1].

Physicochemical profiling Lipophilicity Drug-likeness

3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine vs. 3,3-Dimethyl-1-(2-nitrobenzenesulfonyl)piperazine: Steric Differentiation for Selective Chemical Transformations

The mono-methyl substitution at the 3-position of 3-methyl-1-(2-nitrobenzenesulfonyl)piperazine provides moderate steric hindrance adjacent to the sulfonamide nitrogen, whereas the 3,3-dimethyl analog (CAS 1555010-11-1) introduces geminal dimethyl substitution that creates substantially greater steric bulk [1]. According to vendor technical documentation, the 3,3-dimethyl substitution 'contributes to steric hindrance, improving selectivity in chemical transformations,' while the nitro group enhances electrophilic properties [1]. The mono-methyl variant represents an intermediate steric profile: sufficient to influence regioselectivity in N-alkylation and acylation reactions without the full steric blockade imposed by gem-dimethyl substitution . This intermediate steric environment may be advantageous when downstream functionalization of the piperazine N-4 position is required, as the less hindered mono-methyl scaffold allows greater synthetic accessibility relative to the 3,3-dimethyl analog . The choice between mono-methyl and gem-dimethyl substitution should be dictated by the steric requirements of the intended chemical transformation [1].

Steric hindrance Chemoselectivity Piperazine derivatization

Optimal Research and Industrial Application Scenarios for 3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine Based on Quantitative Evidence


Medicinal Chemistry: Antitubercular Hybrid Scaffold Design Requiring Ortho-Nitrobenzenesulfonamide Geometry

For research groups designing benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids targeting M. tuberculosis H37Rv, 3-methyl-1-(2-nitrobenzenesulfonyl)piperazine provides the 2-nitro substitution pattern identified within the SAR landscape established by Murthy et al. (2021) [1]. The published data demonstrate that 2,4-dinitrobenzenesulfonamide hybrids achieve MIC values of 0.78 μg/mL against Mtb H37Rv, comparable to rifampicin (0.10 μg/mL) and superior to ethambutol (1.56 μg/mL), with selectivity indices >30 in cytotoxicity assays (RAW 264.7 cells) [1]. The 2-nitro geometry is structurally prerequisite for further elaboration to the 2,4-dinitro pharmacophore that showed maximal potency in this series [1]. Procurers should specify the enantiopure form if stereochemistry-dependent target engagement is anticipated, as sulfonylpiperazine SAR at neuronal nicotinic receptors has demonstrated that subtle structural modifications alter both potency and subtype selectivity [2].

Multi-Step Organic Synthesis: Chiral Piperazine Building Block with Orthogonal Nosyl Protection

In synthetic routes requiring a chiral piperazine intermediate with an orthogonal protecting group strategy, 3-methyl-1-(2-nitrobenzenesulfonyl)piperazine (as the enantiopure (R)- or (S)-form) is directly accessible via the Chamakuri et al. (2020) protocol starting from α-amino acids [3]. The nosyl group enables selective deprotection under mild thiol-mediated conditions without racemization of the C-3 stereocenter, a critical requirement for maintaining enantiopurity through multi-step sequences [4]. The mono-methyl substitution provides sufficient steric differentiation to direct regioselective N-4 functionalization while preserving synthetic accessibility — an advantage over the more hindered 3,3-dimethyl analog [5]. The solid-phase nosyl deprotection methodology has been validated with 74% overall yield [6].

Neuroscience Probe Development: Sulfonylpiperazine-Based Negative Allosteric Modulators of Nicotinic Receptors

For laboratories investigating neuronal nicotinic acetylcholine receptor (nAChR) modulation, 3-methyl-1-(2-nitrobenzenesulfonyl)piperazine serves as a scaffold within the sulfonylpiperazine chemical space characterized by Henderson et al. (2011), where analogs function as negative allosteric modulators (NAMs) of Hα4β2 and Hα3β4 nAChRs [2]. The Henderson SAR study established that chemical features including substituent position and steric properties are important for both potency and selectivity on these receptor subtypes [2]. The 3-methyl-2-nitrobenzenesulfonyl substitution pattern provides a defined starting point for exploring the contribution of piperazine ring substitution and nitro group positioning to nAChR NAM activity, with the stereogenic center offering an additional dimension for SAR exploration [2].

Physicochemical Property Optimization: Balancing Lipophilicity for CNS Drug-Likeness

In lead optimization programs targeting CNS indications, 3-methyl-1-(2-nitrobenzenesulfonyl)piperazine occupies a favorable intermediate lipophilicity range between the more polar des-methyl analog (calc. LogP 0.19) and the highly lipophilic N-benzyl derivatives (ACD/LogP 3.08) . The incremental LogP contribution of the 3-methyl group (~0.3–0.5 units) provides a tunable increase in membrane permeability while maintaining TPSA within CNS drug-like space (approximately 92–93 Ų, well below the 140 Ų threshold for blood-brain barrier penetration) . This physicochemical profile, combined with the synthetic versatility of the nosyl group, makes the compound a strategic intermediate for CNS-focused medicinal chemistry campaigns that require balanced potency, permeability, and metabolic stability .

Quote Request

Request a Quote for 3-Methyl-1-(2-nitrobenzenesulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.